5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis.
Substitution Reactions: The ethyl and methoxy groups can be introduced through substitution reactions using appropriate reagents.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through cyclization reactions, often using hydrazine derivatives.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation for purification.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(1-Ethyl-1H-indol-2-yl)-1H-pyrazol-3-amine: Lacks the methoxy group, which may affect its biological activity.
5-(1-Methyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine: Has a methyl group instead of an ethyl group, potentially altering its chemical properties.
5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-4-amine: Different position of the amine group on the pyrazole ring, which may influence its reactivity.
Uniqueness
The uniqueness of 5-(1-Ethyl-6-methoxy-1H-indol-2-yl)-1H-pyrazol-3-amine lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity. The presence of both the ethyl and methoxy groups, along with the pyrazole ring, may confer unique properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H16N4O |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-(1-ethyl-6-methoxyindol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C14H16N4O/c1-3-18-12-7-10(19-2)5-4-9(12)6-13(18)11-8-14(15)17-16-11/h4-8H,3H2,1-2H3,(H3,15,16,17) |
InChI Key |
WEOANXZGVWWJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)OC)C3=CC(=NN3)N |
Origin of Product |
United States |
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